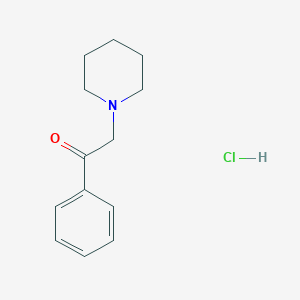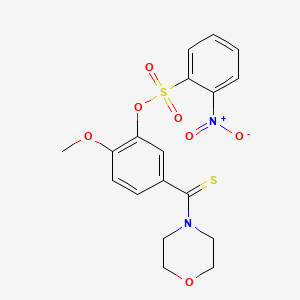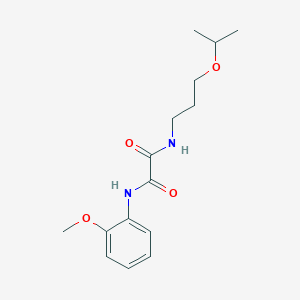![molecular formula C18H21NO5 B4990017 N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate, also known as PDP or propylphenylpropionaldehyde oxime, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of propiophenone, which is a ketone commonly used in organic synthesis. PDP has been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase, and the induction of protein synthesis and degradation. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate is its versatility in scientific research. It has been used in a range of experiments investigating various biological processes, and its effects are well-documented. However, there are also limitations to its use, including its potential toxicity and the fact that it may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. One area of interest is the development of new drugs based on the structure of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. Another potential direction is the investigation of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate's effects on various diseases, including neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate involves the reaction of propiophenone with hydroxylamine to form propylphenylpropionaldehyde oxime, which is then reacted with 1-naphthol to form N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate. This method has been optimized over the years to improve yield and purity, and it is now a well-established procedure in the field of organic synthesis.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to have a range of effects on the nervous system, including the inhibition of acetylcholinesterase and the modulation of neurotransmitter release. N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate has also been used in studies of protein synthesis and degradation, as well as in investigations of cellular signaling pathways.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2H2O4/c1-2-11-17-12-6-13-18-16-10-5-8-14-7-3-4-9-15(14)16;3-1(4)2(5)6/h2-5,7-10,17H,1,6,11-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVISAZZEYBSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-naphthalen-1-yloxy-N-prop-2-enylpropan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4989936.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989942.png)

![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4989950.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid](/img/structure/B4989957.png)
![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)

